6-Acetylbenzothiazole

Beschreibung

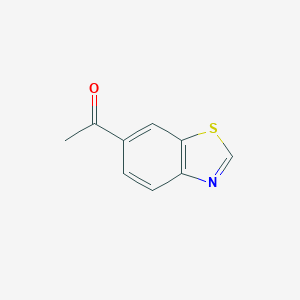

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIQJRVZQJFYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445314 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-35-6 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Acetylbenzothiazole from 4-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-acetylbenzothiazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the Hugerschoff reaction, a reliable method for the formation of 2-aminobenzothiazoles from aromatic amines. This document details the reaction mechanism, a step-by-step experimental protocol, and the characterization of the final product. All quantitative data is presented in clear, tabular format, and the reaction pathway and experimental workflow are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2-amino-6-acetylbenzothiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the acetyl group at the 6-position and the amino group at the 2-position provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

The synthesis of 2-aminobenzothiazoles is often accomplished through the Hugerschoff reaction, which involves the cyclization of an aryl amine with a thiocyanate salt in the presence of a halogen. This method provides a direct and efficient route to the benzothiazole core. This guide will focus on the specific application of this reaction to synthesize 2-amino-6-acetylbenzothiazole from the readily available starting material, 4-aminoacetophenone.

Reaction Mechanism and Pathway

The synthesis of 2-amino-6-acetylbenzothiazole from 4-aminoacetophenone proceeds via the Hugerschoff benzothiazole synthesis. The reaction mechanism involves the initial formation of a thiocyanate intermediate from the aniline, followed by an intramolecular electrophilic cyclization to form the benzothiazole ring.

The key steps are:

-

Reaction of 4-aminoacetophenone with ammonium thiocyanate in the presence of bromine to form a reactive thiocyanogen species.

-

Electrophilic attack of the thiocyanogen at the ortho-position to the amino group of 4-aminoacetophenone.

-

Intramolecular cyclization of the resulting intermediate to form the thiazole ring.

-

Tautomerization to yield the stable 2-amino-6-acetylbenzothiazole.

Experimental Protocol

The following protocol is adapted from the procedure described in the AL-Qadisiya Journal For Science.

3.1. Materials and Equipment

-

4-Aminoacetophenone

-

Ammonium thiocyanate (NH₄SCN)

-

Glacial acetic acid

-

Liquid bromine (Br₂)

-

Ethanol

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus (Büchner funnel and flask)

-

Recrystallization apparatus

-

Melting point apparatus

3.2. Procedure

-

In a round-bottom flask, dissolve 4-aminoacetophenone (0.03 mole, 4.055 g) and ammonium thiocyanate (0.06 mole, 4.56 g) in 70 mL of glacial acetic acid.

-

Cool the mixture to 0-9°C using an ice bath while stirring.

-

In a separate container, dissolve liquid bromine (1 mL) in 30 mL of glacial acetic acid.

-

Add the bromine solution drop-wise to the reaction mixture using a dropping funnel, ensuring the temperature is maintained below 10°C.

-

After the complete addition of bromine, continue stirring the reaction mixture for 2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

A pale yellow precipitate will form at the bottom of the flask.

-

Filter the precipitate using a Büchner funnel and wash with cold water.

-

Dry the crude product.

-

Recrystallize the crude product from a mixture of ethanol and THF to obtain pure 2-amino-6-acetylbenzothiazole.

Data Presentation

The following tables summarize the quantitative data for the starting material and the final product.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Starting Material |

| Ammonium Thiocyanate | CH₄N₂S | 76.12 | Reagent |

| Bromine | Br₂ | 159.81 | Reagent |

| 2-Amino-6-acetylbenzothiazole | C₉H₈N₂OS | 192.24 | Product |

Table 2: Experimental Results and Characterization of 2-Amino-6-acetylbenzothiazole

| Parameter | Value | Reference |

| Yield | 78.12% | |

| Melting Point | 244 °C | |

| Appearance | Pale yellow solid |

Note: Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for 2-amino-6-acetylbenzothiazole would need to be obtained from experimental analysis of the synthesized compound. Representative spectral data for similar 2-aminobenzothiazole derivatives can be found in the literature for comparison.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-6-acetylbenzothiazole.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 2-amino-6-acetylbenzothiazole from 4-aminoacetophenone. The Hugerschoff reaction provides an efficient route to this valuable heterocyclic intermediate. The provided experimental protocol, along with the quantitative data and workflow diagrams, should serve as a practical resource for chemists involved in organic synthesis and drug discovery. The successful synthesis of this compound opens up possibilities for the development of novel benzothiazole-based therapeutic agents.

References

Spectral Data Analysis of 6-Acetylbenzothiazole: A Technical Guide

This guide provides an in-depth analysis of the spectral data for 6-acetylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and material science. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive look at the structural elucidation of this molecule through modern spectroscopic techniques.

Molecular Structure and Numbering

The structure of 6-acetylbenzothiazole consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an acetyl group substituted at the 6-position. The numbering scheme used for spectral assignments is presented below.

The Unraveling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 6-Acetylbenzothiazole Derivatives

For Immediate Release

[City, State] – [Date] – In the intricate world of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a molecular framework that has proven to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, those bearing a 6-acetyl substitution have garnered significant attention for their diverse and potent biological activities. This technical guide offers an in-depth exploration of the core mechanisms of action of 6-acetylbenzothiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The versatility of the 6-acetylbenzothiazole core allows for a wide range of chemical modifications, leading to compounds with a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will dissect the molecular interactions and signaling pathways through which these derivatives exert their therapeutic potential, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Unveiling the Anticancer Potential: Targeting Key Cellular Pathways

Several 6-acetylbenzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that are frequently dysregulated in cancer.

One of the primary mechanisms involves the inhibition of key protein kinases. Benzothiazole derivatives have been shown to interfere with the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[1][2] By inhibiting components of this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Furthermore, the MAPK/ERK pathway , another crucial signaling cascade involved in cell proliferation and differentiation, has been identified as a target for some benzothiazole derivatives.[1] Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor growth. The JAK/STAT pathway , which plays a vital role in cytokine signaling and immune response, is also a target of interest, and its modulation by benzothiazole compounds can impact tumor cell survival and the tumor microenvironment.[1]

The anticancer efficacy of various benzothiazole derivatives has been quantified, with some compounds exhibiting potent activity against a range of cancer cell lines. For instance, certain derivatives have shown significant inhibition of breast, ovarian, colon, and renal cancer cell lines.[3]

Quantitative Data: In Vitro Anticancer Activity

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-aminophenyl) benzothiazoles | Breast, Ovarian, Colon, Renal | Varies | [3] |

| Novel Benzothiazole Analogues | 60 Human Tumor Cell Lines | 0.683 - 4.66 | [4] |

| Sulphonamide-based Acetamide Benzothiazole | MCF-7 (Breast) | 34.5 | [5][6] |

| Sulphonamide-based Acetamide Benzothiazole | HeLa (Cervical) | 44.15 | [5][6] |

| Sulphonamide-based Acetamide Benzothiazole | MG63 (Osteosarcoma) | 36.1 | [5][6] |

| Ru(III) containing methylbenzothiazole | K-562 (Leukemia) | 16.21 | [6] |

| Ru(III) containing methylbenzothiazole | KE-37 (Leukemia) | 7.74 | [6] |

This table presents a selection of reported IC50 values to illustrate the range of anticancer activity. The specific structures of the derivatives can be found in the cited literature.

Visualizing the Mechanism: Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-acetylbenzothiazole derivatives.

A Broad Spectrum of Enzyme Inhibition

Beyond their anticancer properties, 6-acetylbenzothiazole derivatives have emerged as potent inhibitors of various enzymes, underpinning their potential as antimicrobial and neuroprotective agents.

Urease Inhibition

A notable activity of this class of compounds is the inhibition of urease, a key enzyme in several pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease can disrupt bacterial metabolism and survival. Molecular docking studies suggest that these derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity.[7][8]

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain benzothiazole derivatives have been identified as potent dual inhibitors of both AChE and monoamine oxidase B (MAO-B), another important enzyme in the brain.[9] This dual inhibition can lead to increased levels of the neurotransmitter acetylcholine and modulate other neuronal pathways, offering a multi-pronged approach to treating Alzheimer's disease.

Carbonic Anhydrase Inhibition

Several benzothiazole derivatives have also been shown to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation.[2][10] The inhibition of specific carbonic anhydrase isoforms that are overexpressed in tumors is another facet of their potential anticancer mechanism.

Quantitative Data: Enzyme Inhibition

| Derivative | Enzyme | IC50 | Reference |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease | More active than standard | [7][8] |

| Compound 4f (a benzothiazole derivative) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [9] |

| Compound 4f (a benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [9] |

| Benzothiazole-chalcones | Human Carbonic Anhydrase I (hCA-I) | 4.15 - 5.47 µM | [10] |

| Benzothiazole-chalcones | Human Carbonic Anhydrase II (hCA-II) | 2.56 - 4.58 µM | [10] |

Antimicrobial Mechanisms: Disrupting Bacterial Processes

The antibacterial activity of 6-acetylbenzothiazole derivatives is attributed to their ability to inhibit essential bacterial enzymes. One such target is dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folate biosynthesis pathway.[2][11] As this pathway is absent in humans, DHPS represents an attractive target for selective antimicrobial agents. These compounds can also inhibit other bacterial enzymes such as DNA gyrase and peptide deformylase , which are vital for DNA replication and protein synthesis, respectively.[12]

Experimental Workflow: Antimicrobial Activity Screening

Caption: A generalized workflow for screening the antimicrobial activity of 6-acetylbenzothiazole derivatives.

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are often found in the supplementary information of research articles. The following provides a generalized overview of the methodologies commonly employed in the study of 6-acetylbenzothiazole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 6-acetylbenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

-

Inhibitor Preparation: The 6-acetylbenzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations.

-

Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a microplate well) and incubated under specific conditions (temperature and time).

-

Detection: The enzymatic activity is measured by detecting the product formation or substrate consumption using a suitable method (e.g., spectrophotometry, fluorometry).

-

IC50 Determination: The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

The 6-acetylbenzothiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. From the disruption of critical cancer signaling pathways to the targeted inhibition of microbial and neurological enzymes, these derivatives have demonstrated significant potential. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets through techniques such as X-ray crystallography and advanced computational modeling. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules, paving the way for their translation into clinical candidates. This in-depth guide serves as a foundational resource to stimulate and guide further exploration into this exciting area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of 6-Acetylbenzothiazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in-silico methodologies used to model the interactions of 6-Acetylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry. Benzothiazole derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document outlines the computational workflows, key biological targets, relevant signaling pathways, and detailed experimental protocols to facilitate further research and drug discovery efforts centered on this scaffold.

Introduction to 6-Acetylbenzothiazole and In-Silico Modeling

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[4][5] The 6-acetyl substitution on the benzothiazole core provides a key chemical feature that can influence its pharmacokinetic properties and target interactions. In-silico drug design, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate these interactions at a molecular level.[6][7] By simulating the binding of 6-Acetylbenzothiazole to various protein targets, researchers can predict its potential efficacy, mechanism of action, and guide the synthesis of more potent and selective derivatives.[8][9]

The primary in-silico techniques covered in this guide include molecular docking, which predicts the preferred binding orientation of a ligand to a target, and molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time.[10][11] These computational methods are complemented by experimental validation, such as binding affinity assays, to confirm the in-silico predictions.

Potential Biological Targets and Signaling Pathways

Based on extensive research into benzothiazole derivatives, several key protein families and signaling pathways have been identified as potential targets for 6-Acetylbenzothiazole. These include protein kinases, enzymes involved in neurodegenerative diseases and cancer, and critical signaling cascades that regulate cellular processes like proliferation, inflammation, and apoptosis.

Key Protein Targets

The benzothiazole scaffold has been shown to interact with a variety of protein targets. The following table summarizes some of the key targets and the reported activity of related benzothiazole compounds.

| Target Class | Specific Target | Benzothiazole Derivative Example | Biological Activity | Reference(s) |

| Kinases | p56lck | Benzothiazole-thiazole hybrids | Anticancer | [11] |

| VEGFR-2 | Benzoxazole/thiazole derivatives | Anticancer | [12] | |

| EGFR | 5,6-Dichlorobenzo[d]thiazole derivatives | Anticancer | [13] | |

| Enzymes | Acetylcholinesterase (AChE) | Benzothiazole derivatives | Anti-Alzheimer's | [1][14] |

| Carbonic Anhydrase (CA) | Benzothiazole derivatives | Anticancer | [15] | |

| Tyrosinase | Benzothiazole-thiourea hybrids | Melanogenesis inhibition | [16] | |

| Transcription Factors | STAT3 | Benzothiazole-based derivatives | Anticancer, Anti-inflammatory | [17][18] |

| Other Proteins | NF-κB Pathway Proteins | 2-substituted benzothiazole derivatives | Anti-inflammatory, Anticancer | [19] |

Implicated Signaling Pathways

The biological effects of 6-Acetylbenzothiazole and its derivatives are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory response, cell survival, and proliferation.[20][21] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[19] Benzothiazole derivatives have been shown to inhibit this pathway, suggesting a potential anti-inflammatory and anticancer mechanism.[19]

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][2] Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, highlighting their potential in cancer therapy.[17][18]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[19][22] Benzothiazole derivatives have been investigated as inhibitors of components within this pathway.[23]

References

- 1. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 5. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 18. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 19. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 23. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

6-Acetylbenzothiazole CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

6-Acetylbenzothiazole, systematically named 1-(1,3-benzothiazol-6-yl)ethan-1-one , is a derivative of benzothiazole. While a specific CAS number is not listed in major public chemical databases, its molecular structure and properties can be defined.

Table 1: Chemical Identifiers and Properties for 1-(1,3-benzothiazol-6-yl)ethan-1-one

| Property | Value | Source |

| Systematic Name | 1-(1,3-benzothiazol-6-yl)ethan-1-one | PubChem |

| Molecular Formula | C₉H₇NOS | PubChem[1] |

| Molecular Weight | 177.22 g/mol | - |

| Monoisotopic Mass | 177.02484 Da | PubChem[1] |

| InChI Key | KHIQJRVZQJFYKD-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)C1=CC2=C(C=C1)N=CS2 | PubChem[1] |

Commercial Availability and Supplier Information

-

2-Amino-6-methylbenzothiazole: CAS No. 2536-91-6[2][3][4][5][6][7]

-

2-Amino-6-hydroxybenzothiazole: CAS No. 26278-79-5[12]

These compounds can be sourced from suppliers such as Sigma-Aldrich[6][11][12], Tokyo Chemical Industry (TCI)[2], and others listed on platforms like Echemi and ChemicalBook.[5][9]

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of 6-Acetylbenzothiazole are not widely published. However, general methods for the synthesis of the benzothiazole core and its derivatives are well-established and can be adapted.

General Synthetic Approach

The synthesis of substituted benzothiazoles often involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or acyl chloride. For 6-Acetylbenzothiazole, a plausible synthetic route would involve a Friedel-Crafts acylation of a pre-formed benzothiazole ring or the use of a starting material already containing the acetyl group, such as 4-amino-3-mercaptoacetophenone.

Diagram 1: Generalized Synthetic Workflow for Substituted Benzothiazoles

References

- 1. PubChemLite - 1-(1,3-benzothiazol-6-yl)ethan-1-one (C9H7NOS) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-6-methylbenzothiazole | 2536-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Amino-6-methylbenzothiazole | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 2-Amino-6-methylbenzothiazole CAS#: 2536-91-6 [m.chemicalbook.com]

- 5. 2536-91-6 CAS MSDS (2-Amino-6-methylbenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-氨基-6-甲基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-6-methylbenzothiazole | 2536-91-6 [chemicalbook.com]

- 8. CAS 2942-15-6: 6-Methylbenzothiazole | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. Benzothiazole-6-carboxylic acid | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-Amino-6-hydroxybenzothiazole 95 26278-79-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 6-Acetylbenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Acetylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. While specific quantitative solubility data for 6-Acetylbenzothiazole is not extensively available in public literature, this document outlines the predicted solubility in a range of common organic solvents based on the physicochemical properties of the benzothiazole scaffold. Furthermore, this guide presents a detailed, generalized experimental protocol for the accurate determination of its solubility. The information herein is intended to support researchers, scientists, and drug development professionals in formulation, purification, and analytical method development involving 6-Acetylbenzothiazole.

Introduction

6-Acetylbenzothiazole is a derivative of benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. The benzothiazole moiety is a prominent scaffold in numerous pharmacologically active molecules and functional materials. The acetyl group at the 6-position of the benzothiazole ring introduces a polar ketone functionality, which influences its solubility in various organic solvents.

Understanding the solubility of 6-Acetylbenzothiazole is critical for a multitude of applications, including:

-

Drug Development: Enabling the preparation of solutions for in vitro and in vivo screening, as well as for formulation development.

-

Process Chemistry: Optimizing reaction conditions, product isolation, and purification through crystallization.

-

Analytical Chemistry: Selecting appropriate solvents for chromatographic analysis and spectroscopic characterization.

This guide adheres to the principle of "like dissolves like," which predicts that a compound's solubility is greatest in solvents with similar polarity.[1] Given its structure, 6-Acetylbenzothiazole is anticipated to be a largely non-polar, aromatic molecule with a polar functional group, suggesting good solubility in a range of organic solvents. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][3]

Predicted Solubility of 6-Acetylbenzothiazole

Table 1: Predicted Solubility of 6-Acetylbenzothiazole in Various Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound are expected. |

| Halogenated | Dichloromethane (DCM) | High | Offers a good balance of polarity to dissolve the compound effectively. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution process. |

| Polar Aprotic | Acetone | Moderate to High | The polar ketone group can interact favorably with the benzothiazole moiety. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | As a highly polar aprotic solvent, DMSO is known for its excellent solvating power for a wide range of organic compounds. |

| Alcohol | Methanol | Moderate | Can act as both a hydrogen bond donor and acceptor; however, the largely non-polar nature of the molecule may limit very high solubility. |

| Alcohol | Ethanol | Moderate | Similar to methanol, its ability to hydrogen bond contributes to solubility. |

| Alcohol | Isopropanol | Moderate | Its lower polarity compared to ethanol may slightly enhance the solubility of the predominantly non-polar 6-Acetylbenzothiazole. |

| Non-Polar Aliphatic | Hexane | Low | Limited interaction is expected with the aromatic and heterocyclic portions of the molecule. |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data for 6-Acetylbenzothiazole, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a specific solvent at a controlled temperature.

Materials and Equipment

-

6-Acetylbenzothiazole (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative analytical instrument

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of 6-Acetylbenzothiazole solubility.

Caption: Workflow for solubility determination.

Detailed Methodology

-

Preparation:

-

Add an excess amount of solid 6-Acetylbenzothiazole to a series of vials. The presence of excess solid is crucial to ensure the formation of a saturated solution.

-

To each vial, add a precise and recorded volume of the desired organic solvent.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation and Sampling:

-

Following equilibration, remove the vials from the shaker bath.

-

Centrifuge the vials at a high speed to effectively pellet the undissolved solid at the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. The use of a syringe filter is recommended during this step.

-

-

Analysis:

-

Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of the dissolved 6-Acetylbenzothiazole using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the solubility of 6-Acetylbenzothiazole in the specific solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Relationship of Factors Influencing Solubility

The solubility of a compound like 6-Acetylbenzothiazole is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships.

Caption: Interrelationship of solute and solvent properties.

Conclusion

While specific, experimentally determined quantitative solubility data for 6-Acetylbenzothiazole in various organic solvents is not widely documented, its chemical structure allows for informed predictions. It is anticipated to exhibit good solubility in a range of common organic solvents, particularly those with moderate to high polarity and aromatic character. For researchers, scientists, and drug development professionals, it is crucial to experimentally determine the solubility of 6-Acetylbenzothiazole for their specific applications and conditions. The detailed experimental protocol provided in this guide offers a robust framework for conducting such essential studies, ensuring the generation of accurate and reliable data to support successful research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: 6-Acetylbenzothiazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-acetylbenzothiazole as a foundational scaffold for the synthesis of diverse heterocyclic compounds, particularly chalcones and their corresponding pyrazoline derivatives. The benzothiazole moiety is a recognized pharmacophore, and its incorporation into novel molecular frameworks is a key strategy in medicinal chemistry. These protocols offer detailed methodologies for the synthesis and characterization of these compounds, facilitating their exploration in drug discovery programs.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds with a wide range of biological activities. The Claisen-Schmidt condensation of 6-acetylbenzothiazole with various aromatic aldehydes provides a straightforward route to a library of benzothiazole-containing chalcones.

Experimental Protocol: Synthesis of 3-(Aryl)-1-(benzothiazol-6-yl)prop-2-en-1-one Derivatives

Materials:

-

6-Acetylbenzothiazole

-

Substituted aromatic aldehydes

-

Ethanol

-

Aqueous Sodium Hydroxide (10-20%)

-

Hydrochloric Acid (10%)

-

Glacial Acetic Acid

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 6-acetylbenzothiazole (1 equivalent) in ethanol.

-

To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid product, wash thoroughly with water, and dry.

-

The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system.

Quantitative Data for Synthesized Chalcones

| Compound ID | Ar Substituent | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| CH-1 | Phenyl | 85-95 | 120-122 | ¹H NMR (CDCl₃, δ ppm): 7.40-8.50 (m, Ar-H), 7.85 (d, 1H, -CH=), 7.50 (d, 1H, =CH-CO). ¹³C NMR (CDCl₃, δ ppm): 189.0 (C=O), 154.0, 145.0, 135.0, 130.0, 129.0, 128.5, 125.0, 122.0 (Ar-C and C=C). IR (KBr, cm⁻¹): 1660 (C=O), 1590 (C=C), 3050 (Ar C-H). |

| CH-2 | 4-Chlorophenyl | 88-96 | 145-147 | Similar characteristic peaks with shifts corresponding to the substituent. |

| CH-3 | 4-Methoxyphenyl | 82-92 | 130-132 | Similar characteristic peaks with shifts corresponding to the substituent. |

| CH-4 | 4-Nitrophenyl | 80-90 | 160-162 | Similar characteristic peaks with shifts corresponding to the substituent. |

Note: The provided spectroscopic data is representative. Actual values may vary based on experimental conditions and instrumentation.

Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the cyclization of chalcones with hydrazine derivatives and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Experimental Protocol: Synthesis of 5-(Aryl)-3-(benzothiazol-6-yl)-4,5-dihydro-1H-pyrazole Derivatives

Materials:

-

Synthesized benzothiazole-containing chalcone (from step 1)

-

Hydrazine hydrate or Phenylhydrazine

-

Ethanol or Glacial Acetic Acid

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated pyrazoline derivative is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Quantitative Data for Synthesized Pyrazolines

| Compound ID | Ar Substituent | R (on Pyrazoline N) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| PZ-1 | Phenyl | H | 75-85 | 180-182 | ¹H NMR (DMSO-d₆, δ ppm): 7.20-8.60 (m, Ar-H), 5.50 (dd, 1H, Hx), 3.80 (dd, 1H, Ha), 3.20 (dd, 1H, Hb), 9.80 (s, 1H, NH). ¹³C NMR (DMSO-d₆, δ ppm): 158.0 (C=N), 154.0, 142.0, 130.0, 129.0, 128.0, 126.0, 122.0 (Ar-C), 60.0 (C-5), 42.0 (C-4). IR (KBr, cm⁻¹): 3320 (N-H), 1595 (C=N), 1500 (C=C). |

| PZ-2 | 4-Chlorophenyl | H | 78-88 | 195-197 | Similar characteristic peaks with shifts corresponding to the substituent. |

| PZ-3 | 4-Methoxyphenyl | Phenyl | 70-80 | 175-177 | Similar characteristic peaks with shifts corresponding to the substituent. |

| PZ-4 | 4-Nitrophenyl | Phenyl | 68-78 | 210-212 | Similar characteristic peaks with shifts corresponding to the substituent. |

Note: The provided spectroscopic data is representative. Actual values may vary based on experimental conditions and instrumentation.

Antimicrobial Activity of Synthesized Pyrazoline Derivatives

The synthesized pyrazoline derivatives bearing the benzothiazole scaffold can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Synthesized pyrazoline derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient Broth/Agar or Sabouraud Dextrose Broth/Agar

-

Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of each pyrazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism in medium without test compound) and negative controls (medium only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| PZ-1 | 16 | 32 | 64 | >128 | 32 | 64 |

| PZ-2 | 8 | 16 | 32 | 64 | 16 | 32 |

| PZ-3 | 32 | 64 | 128 | >128 | 64 | 128 |

| PZ-4 | 4 | 8 | 16 | 32 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | 2 | 4 | - | - |

| Fluconazole | - | - | - | - | 8 | 16 |

Note: The presented MIC values are representative and intended for comparative purposes. Actual values will depend on the specific compounds and microbial strains tested.

Visualizations

Caption: Synthetic route to benzothiazole-containing chalcones.

Caption: Synthesis of pyrazolines from chalcone intermediates.

Caption: Overall experimental workflow for synthesis and evaluation.

Application Notes and Protocols for Structure-Activity Relationship Studies of 6-Acetylbenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-acetylbenzothiazole and its derivatives in structure-activity relationship (SAR) studies. The following sections detail the biological significance of this scaffold, protocols for evaluating its activity, and its application in targeting various signaling pathways.

Introduction to 6-Acetylbenzothiazole in SAR Studies

The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities. The substitution at the 6-position of the benzothiazole ring is a key determinant of its biological effects, making it a focal point for SAR studies. The acetyl group at this position provides a reactive handle for further chemical modifications, allowing for the systematic exploration of how different functional groups impact potency and selectivity. Derivatives of 6-substituted benzothiazoles have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Key Biological Targets and Signaling Pathways

SAR studies of 6-acetylbenzothiazole derivatives often focus on modulating the activity of key proteins involved in disease pathogenesis. Understanding the underlying signaling pathways is crucial for rational drug design.

Heat Shock Protein 90 (Hsp90) Signaling in Cancer

Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Caption: Hsp90 signaling pathway and the inhibitory action of 6-acetylbenzothiazole derivatives.

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) in T-Cell Signaling

Lck is a tyrosine kinase that plays a crucial role in T-cell activation and signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and some cancers.

Caption: Lck-mediated T-cell receptor signaling and its inhibition.

DNA Gyrase in Bacteria

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.

Caption: Mechanism of action of DNA gyrase and its inhibition.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) in Pain and Inflammation

sEH and FAAH are enzymes that degrade endogenous anti-inflammatory and analgesic lipid mediators. Dual inhibition of these enzymes is a promising strategy for pain management.

Caption: Interlinked sEH and FAAH pathways in pain and inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Synthesis of 6-Acetyl-2-aminobenzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-amino-6-acetylbenzothiazole, which can then be derivatized at the amino group to generate a library of compounds for SAR studies.

Workflow for Synthesis of 6-Acetyl-2-aminobenzothiazole Derivatives

Caption: General synthetic workflow for 6-acetylbenzothiazole derivatives.

Materials:

-

4-Aminoacetophenone

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Appropriate acylating or sulfonylating agents for derivatization

-

Solvents (e.g., ethanol, dimethylformamide)

-

Bases (e.g., triethylamine, pyridine)

Procedure:

-

Synthesis of 2-Amino-6-acetylbenzothiazole:

-

Dissolve 4-aminoacetophenone and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-acetylbenzothiazole.

-

-

Derivatization of the 2-Amino Group:

-

Dissolve 2-amino-6-acetylbenzothiazole in an appropriate solvent (e.g., DMF, pyridine).

-

Add the desired acylating agent (e.g., acid chloride, anhydride) or sulfonylating agent (e.g., sulfonyl chloride) to the solution.

-

Add a base (e.g., triethylamine) if necessary.

-

Stir the reaction at room temperature or with heating until completion.

-

Work up the reaction mixture by pouring it into water and extracting with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

6-Acetylbenzothiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: ELISA for IL-6 and TNF-α

This protocol measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Culture medium (e.g., DMEM) with 10% FBS

-

24-well plates

-

Lipopolysaccharide (LPS)

-

6-Acetylbenzothiazole derivatives (dissolved in DMSO)

-

ELISA kits for mouse IL-6 and TNF-α

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzothiazole derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of inflammatory cytokines. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

-

ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-6 and TNF-α in the supernatants. Calculate the percentage of inhibition of cytokine production by the benzothiazole derivatives compared to the vehicle control.

Data Presentation

Quantitative data from SAR studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Anticancer Activity of 6-Substituted Benzothiazole Derivatives against MCF-7 Cells

| Compound ID | R Group at 6-position | IC₅₀ (µM) |

| 1a | -H | 25.4 |

| 1b | -CH₃ | 18.2 |

| 1c | -OCH₃ | 15.8 |

| 1d | -Cl | 9.5 |

| 1e | -NO₂ | 5.1 |

| Doxorubicin | (Positive Control) | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Anti-inflammatory Activity of 6-Substituted Benzothiazole Derivatives

| Compound ID | R Group at 6-position | IL-6 Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |

| 2a | -H | 35.2 | 40.1 |

| 2b | -CH₃ | 45.8 | 52.3 |

| 2c | -OCH₃ | 55.1 | 60.7 |

| 2d | -Cl | 70.4 | 75.9 |

| 2e | -NO₂ | 85.6 | 90.2 |

| Dexamethasone | (Positive Control) | 95.1 | 98.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The 6-acetylbenzothiazole scaffold serves as a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols and information provided herein offer a framework for researchers to explore the potential of 6-acetylbenzothiazole derivatives in various disease contexts. Careful analysis of the relationship between chemical structure and biological activity will be instrumental in advancing these compounds through the drug discovery pipeline.

Application Notes and Protocols: 6-Acetylbenzothiazole as a Key Intermediate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Among these, 6-acetylbenzothiazole stands out as a versatile intermediate for the synthesis of various pharmaceutical agents, including those with potential as neuroprotective agents and enzyme inhibitors. The acetyl group at the 6-position provides a reactive handle for further molecular elaboration, enabling the construction of complex molecules for drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 6-acetylbenzothiazole derivatives in pharmaceutical research, with a focus on the synthesis of chalcone-based intermediates and their relevance to Glycogen Synthase Kinase 3 beta (GSK-3β) inhibition.

Synthesis of the Key Intermediate: 2-Amino-6-acetylbenzothiazole

A common and efficient route to 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding p-substituted aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of 2-amino-6-acetylbenzothiazole, the readily available 4-aminoacetophenone is a suitable starting material.

Experimental Protocol: Synthesis of 2-Amino-6-acetylbenzothiazole

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

-

4-Aminoacetophenone

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-aminoacetophenone (1.0 eq) in glacial acetic acid.

-

Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (2.2 eq) and stir at room temperature for 30 minutes.

-

Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into crushed ice. Neutralize the mixture with concentrated ammonium hydroxide to a pH of approximately 8, leading to the formation of a precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-amino-6-acetylbenzothiazole.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 65-75% |

| Purity (by HPLC) | >98% |

| Melting Point | 210-212 °C |

| Appearance | Pale yellow solid |

Application of 2-Amino-6-acetylbenzothiazole in the Synthesis of Chalcone Derivatives

The acetyl group of 2-amino-6-acetylbenzothiazole can readily undergo condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones). Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and are known to exhibit a wide range of biological activities, including anti-inflammatory, and neuroprotective effects.

Experimental Protocol: Claisen-Schmidt Condensation of 2-Amino-6-acetylbenzothiazole with 4-Chlorobenzaldehyde

Materials:

-

2-Amino-6-acetylbenzothiazole

-

4-Chlorobenzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-6-acetylbenzothiazole (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol.

-

Base Addition: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol to obtain the desired chalcone derivative.

Quantitative Data:

| Parameter | Expected Value |

| Yield | 80-90% |

| Purity (by HPLC) | >97% |

| Appearance | Yellow crystalline solid |

Relevance to GSK-3β Inhibition and Neuroprotection

Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1] Inhibition of GSK-3β is a promising therapeutic strategy for these conditions. Many heterocyclic compounds, including derivatives of benzothiazole, have been identified as potent GSK-3β inhibitors. The chalcone derivatives synthesized from 6-acetylbenzothiazole can serve as precursors for the synthesis of more complex heterocyclic systems designed to target GSK-3β.

GSK-3β Signaling Pathway in Neurodegeneration

The following diagram illustrates the central role of GSK-3β in neuronal signaling pathways and its contribution to neurodegenerative processes.[1][2]

Caption: GSK-3β signaling in neurodegeneration and the point of intervention for inhibitors.

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting materials to the synthesis of a potential GSK-3β inhibitor.

Caption: Workflow from starting material to a potential pharmaceutical agent.

Conclusion

6-Acetylbenzothiazole and its derivatives, such as 2-amino-6-acetylbenzothiazole, are valuable intermediates in pharmaceutical manufacturing. The straightforward synthesis of the 2-amino-6-acetylbenzothiazole core from readily available starting materials, coupled with the reactivity of the acetyl group, allows for the efficient generation of diverse molecular scaffolds. The synthesis of chalcone derivatives via the Claisen-Schmidt condensation represents a key step towards the development of novel therapeutic agents, particularly those targeting enzymes like GSK-3β, which are implicated in neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new benzothiazole-based pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Acetylbenzothiazole Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of 6-Acetylbenzothiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 6-Acetylbenzothiazole?

There are two main strategies for synthesizing 6-Acetylbenzothiazole:

-

Route A: Cyclization of a Pre-acetylated Precursor. This is often the more common and reliable method. It involves the synthesis of a substituted aniline, such as 4'-aminoacetophenone, which is then converted into the benzothiazole ring. A typical reaction is the Jacobson synthesis, which involves reacting the substituted aniline with potassium thiocyanate and bromine.[1]

-

Route B: Friedel-Crafts Acylation of a Benzothiazole Precursor. This route involves introducing the acetyl group onto a pre-formed benzothiazole ring, typically 2-aminobenzothiazole, via an electrophilic aromatic substitution. This method can be challenging due to the nature of the benzothiazole ring and the presence of the amino group.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue in heterocyclic synthesis. The causes can be systematically diagnosed by examining the starting materials, reaction conditions, and potential side reactions.

Common Causes for Low Yield:

-

Purity of Starting Materials: 2-aminothiophenol and its derivatives are prone to oxidation.[2] Ensure starting materials are pure and, if necessary, purified immediately before use.

-

Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, Friedel-Crafts acylations require stoichiometric amounts of a Lewis acid catalyst.[3]

-

Side Reactions: The electron-rich nature of the benzothiazole ring and its precursors can lead to polymerization, especially under strong acidic conditions used in Friedel-Crafts reactions.[4]

-

Catalyst Deactivation: In the Friedel-Crafts acylation of 2-aminobenzothiazole, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amino group, rendering it unreactive and deactivating the ring system.

-

Product Loss During Work-up: The product may be lost during extraction, precipitation, or filtration steps if procedures are not optimized.

Below is a workflow to help troubleshoot a low-yield reaction.

Q3: I am attempting a Friedel-Crafts acylation on 2-aminobenzothiazole and getting a complex mixture. Why is this happening?

Friedel-Crafts reactions on N-containing heterocycles like 2-aminobenzothiazole are notoriously difficult for several reasons:

-

Lewis Acid Complexation: The nitrogen of the amino group is a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring towards electrophilic substitution.

-

Competing N-Acylation: The amino group is nucleophilic and can be acylated by the acyl chloride, consuming the reagent and forming an amide.[5] This N-acylated product is also highly deactivated.

-

Polymerization: Electron-rich heterocyclic compounds are susceptible to polymerization under the harsh acidic conditions of the reaction.[4]

-

Poor Regioselectivity: Even if C-acylation occurs, it may not be selective for the desired 6-position, leading to a mixture of isomers.

To circumvent these issues, it is often better to use a synthetic route that installs the acetyl group before forming the benzothiazole ring (Route A). If Route B must be used, protection of the 2-amino group (e.g., by acetylation) is necessary before performing the Friedel-Crafts reaction.[6]

Q4: How can I minimize side reactions and improve the selectivity of my synthesis?

Minimizing side reactions depends on the chosen synthetic route.

-

For Cyclization Routes (Route A):

-

Control Temperature: The reaction of anilines with potassium thiocyanate and bromine is often performed at low temperatures (e.g., below 10°C) to control the reaction rate and prevent side reactions.[7]

-

Slow Addition of Reagents: Adding the brominating agent dropwise helps to maintain a low concentration of the reactive species and improve selectivity.[8]

-

-

For Friedel-Crafts Acylation (Route B):

-

Protecting Groups: Protect the 2-amino group as an amide (e.g., N-acetyl) before the reaction. The protecting group can be removed later.[6]

-

Choice of Lewis Acid: Milder Lewis acids might offer better selectivity, although they may require higher temperatures or longer reaction times.

-

Solvent: The choice of solvent can influence the reactivity and selectivity. Dichloromethane or carbon disulfide are common choices.

-

The diagram below illustrates the decision-making process for selecting a synthetic strategy.

Q5: What are effective methods for purifying the final product?

Purification of 6-Acetylbenzothiazole typically involves standard laboratory techniques:

-

Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. Ethanol or ethanol/water mixtures are often effective for benzothiazole derivatives.[7] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in solution.

-

Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a powerful alternative. A common eluent system is a gradient of ethyl acetate in hexane. The separation is based on the differential adsorption of the product and impurities to the silica gel stationary phase.

Quantitative Data Summary

While specific yield data for the synthesis of 6-Acetylbenzothiazole is sparse in readily available literature, the following table summarizes conditions for analogous syntheses of substituted 2-aminobenzothiazoles, which can serve as a starting point for optimization.

| Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |

| Substituted Anilines | KSCN, Br₂ | Glacial Acetic Acid | <10 °C | 10 hr | Varies | [7] |

| 2-Amino-4-nitrobenzothiazole | Chloroacetyl chloride | Benzene | Reflux | 2 hr | 80% | [7] |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Benzene | Ice-cold to Reflux | 4-6 hr | 75% | |

| 2-ABT & Aromatic Aldehyde | Amberlite IR120 (MW) | - | 85 °C | 5-10 min | 88-95% | [2] |

| 2-ABT & Aromatic Aldehyde | L-proline (cat.) | - | RT | 20-90 min | 45-99% | [2] |

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a 6-substituted-2-aminobenzothiazole, which illustrates the general principles of Route A. Note: This protocol would need to be adapted, starting with 4'-aminoacetophenone, to yield 6-acetyl-2-aminobenzothiazole.

Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole via Jacobson-Hugershoff Reaction

This protocol is adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][7][8]

Materials:

-

Substituted p-aniline (e.g., 4'-aminoacetophenone) (0.1 mole)

-

Potassium thiocyanate (KSCN) (0.4 mole)

-

Glacial Acetic Acid

-

Bromine (Br₂)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the substituted p-aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.

-

Cool the mixture in an ice-salt bath to below 10°C.

-

Separately, prepare a solution of bromine (0.1 mole) in 60 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 10°C.

-

After the addition is complete, continue to stir the mixture at low temperature for an additional 2 hours, then allow it to stir at room temperature for 10-12 hours.

-

Pour the reaction mixture into a large beaker containing ice water.

-

Neutralize the mixture carefully with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 6-7.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts.

-

The crude product is then dried.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-6-acetylbenzothiazole.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of Crude 6-Acetylbenzothiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Acetylbenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 6-Acetylbenzothiazole?

A1: The two primary and most effective methods for the purification of crude 6-Acetylbenzothiazole are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: How do I choose the best solvent for recrystallization of 6-Acetylbenzothiazole?

A2: Selecting an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve 6-Acetylbenzothiazole well at elevated temperatures but poorly at room or lower temperatures. Based on the purification of similar acetyl-substituted benzothiazoles, ethanol is a good starting point for solvent screening. Other potential solvents to test include methanol, and mixtures such as ethyl acetate/hexane. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be caused by several factors:

-

High impurity concentration: A high level of impurities can depress the melting point of your compound, leading to the formation of an oil. A preliminary purification step, such as a simple filtration through a silica plug, might be necessary.

-

Cooling rate is too fast: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

-

Inappropriate solvent: The boiling point of the solvent might be too high, or the compound may be too soluble. Try a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.

Q4: What are the typical starting conditions for column chromatography of 6-Acetylbenzothiazole?

A4: For column chromatography of moderately polar compounds like 6-Acetylbenzothiazole, a common stationary phase is silica gel. A good starting mobile phase (eluent) would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between your product and impurities.

Q5: What are the likely impurities in my crude 6-Acetylbenzothiazole?

A5: Impurities in crude 6-Acetylbenzothiazole will depend on the synthetic route used. However, common impurities in benzothiazole synthesis can include:

-

Unreacted starting materials.

-

Side-products from incomplete reactions or alternative reaction pathways.

-

Polymeric or tarry materials formed during the reaction.

Characterization of the crude product by techniques like TLC, NMR, or LC-MS can help in identifying the specific impurities present.

Troubleshooting Guides

Recrystallization

| Problem | Possible Cause | Solution |

| Low or No Crystal Formation | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- The solution is supersaturated. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try a different solvent or a two-solvent system (a "good" solvent and a "poor" solvent).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 6-Acetylbenzothiazole. |

| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary. |